N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: This compound shares the furan and pyridine rings but lacks the benzenesulfonamide group.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: This compound contains a furan ring and an aryl group but has a different core structure.
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility and ability to form hydrogen bonds, making it a valuable scaffold for drug design.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-14-6-2-7-15(11-14)24(20,21)19-12-13-5-3-9-18-17(13)16-8-4-10-23-16/h2-11,19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZGKBMNSJEURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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